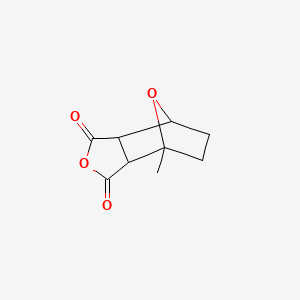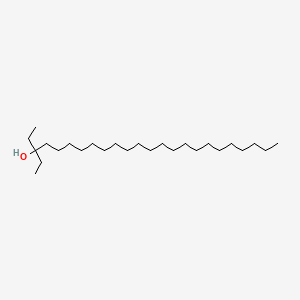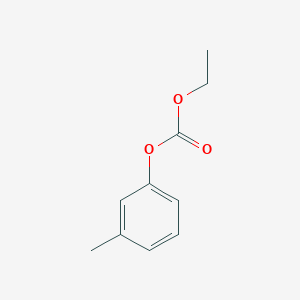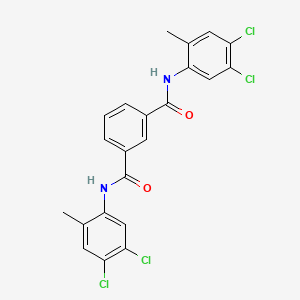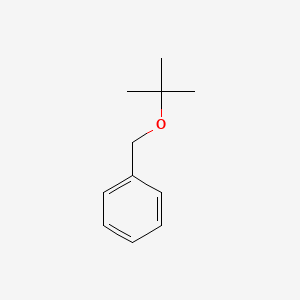
(tert-Butoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-Butoxymethyl)benzene, also known as 1-Bromo-2-(tert-butoxymethyl)benzene, is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a tert-butoxymethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(tert-Butoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of tert-butyl chloride and benzyl alcohol in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(tert-Butoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde derivatives.
Reduction: Reduction reactions can convert it to the corresponding benzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(tert-Butoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (tert-Butoxymethyl)benzene depends on the specific reaction it undergoes. In general, the tert-butoxymethyl group can act as a protecting group, preventing unwanted reactions at the benzyl position. The compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the methoxymethyl group.
Benzyl tert-butyl ether: Contains a benzyl group attached to a tert-butyl ether.
1-Bromo-2-(tert-butoxymethyl)benzene: A brominated derivative of (tert-Butoxymethyl)benzene.
Uniqueness
This compound is unique due to the presence of the tert-butoxymethyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H16O/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
TZGIRWVSWPFWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


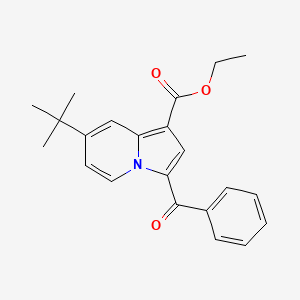


![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)


